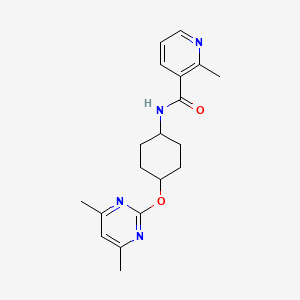
N-((1r,4r)-4-((4,6-dimethylpyrimidin-2-yl)oxy)cyclohexyl)-2-methylnicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1r,4r)-4-((4,6-dimethylpyrimidin-2-yl)oxy)cyclohexyl)-2-methylnicotinamide, also known as CPI-455, is a small molecule inhibitor that has been developed as a potential therapeutic agent for cancer treatment. This compound has shown promising results in preclinical studies, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Aplicaciones Científicas De Investigación
Insecticidal and Antibacterial Potential
- Microwave-irradiative cyclocondensation : Compounds related to N-((1r,4r)-4-((4,6-dimethylpyrimidin-2-yl)oxy)cyclohexyl)-2-methylnicotinamide have been synthesized and shown potential in insecticidal and antibacterial applications. For instance, a study synthesized pyrimidine-linked pyrazole heterocyclics by microwave irradiative cyclocondensation and evaluated their insecticidal and antibacterial potential, finding significant activity against specific insects and microorganisms (Deohate & Palaspagar, 2020).
Molecular Structure and Spectroscopic Studies
- Structural and Spectroscopic Analysis : Extensive structural studies have been conducted on related compounds, including hydrogen-bond effects, spectroscopic investigations, and molecular structure examinations using techniques like FT IR, NMR, and MS. Such studies help in understanding the stability, electronic structures, and potential biological activities of these compounds (Mansour & Ghani, 2013).
Potential Anticancer Applications
- Anticancer Drug Leads : Certain derivatives have shown promise as potential leads for anticancer drugs. For example, chromene derivatives synthesized from dimedone and barbituric acid have been identified as potential DNA intercalators and anticancer drug candidates through NMR and molecular dynamic studies (Santana et al., 2020).
Epigenetic Remodeling in Cancer
- Metabolic Enzyme Deregulation : Studies have explored how overexpression of enzymes like Nicotinamide N-methyltransferase (NNMT) in cancers can lead to epigenetic remodeling, with implications for tumorigenesis. This involves examining the consumption of methyl units and its impact on the methylation potential of cancer cells (Ulanovskaya, Zuhl, & Cravatt, 2013).
Synthesis and Biological Evaluation
- Chemical Synthesis and Activity Analysis : The synthesis of various derivatives and their subsequent analysis for biological activities, such as antimicrobial and antidepressant properties, is a key area of research. This includes studies on Schiff’s bases and 2-azetidinones, highlighting the versatility of these compounds in drug development (Thomas et al., 2016).
Propiedades
IUPAC Name |
N-[4-(4,6-dimethylpyrimidin-2-yl)oxycyclohexyl]-2-methylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-12-11-13(2)22-19(21-12)25-16-8-6-15(7-9-16)23-18(24)17-5-4-10-20-14(17)3/h4-5,10-11,15-16H,6-9H2,1-3H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOYJPPGEIVBDQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCC(CC2)NC(=O)C3=C(N=CC=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,5-Dimethyl-3-oxabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B2668166.png)
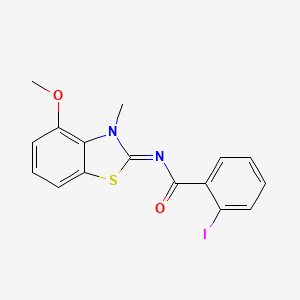
![2-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]-6-(trifluoromethyl)pyridine](/img/structure/B2668168.png)
![4-[4-(Methoxymethyl)phenyl]pyrrolidine-3-carboxylic acid hydrochloride](/img/structure/B2668169.png)
![[1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl][4-(4-methylphenyl)piperazin-1-yl]methanone](/img/structure/B2668171.png)
![2-[[1-(Quinoxaline-6-carbonyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2668172.png)
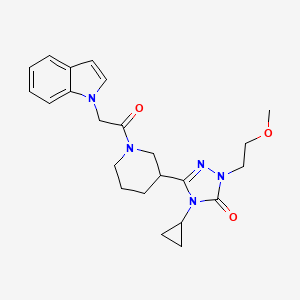
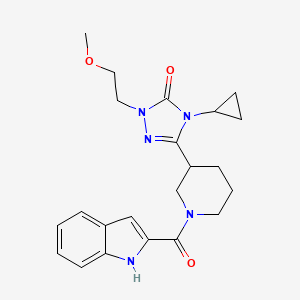
![[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-Chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoyl-methylamino]propanoate](/img/structure/B2668176.png)

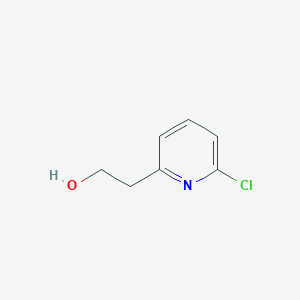
![4-methoxy-N-pyrrolo[1,2-a]quinolin-6-ylbenzenesulfonamide](/img/structure/B2668184.png)
![N-(benzo[d][1,3]dioxol-5-yl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2668185.png)
